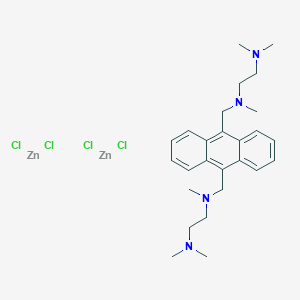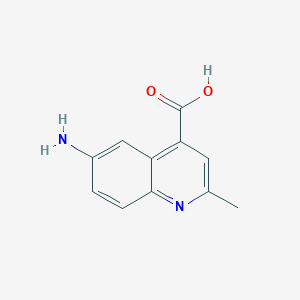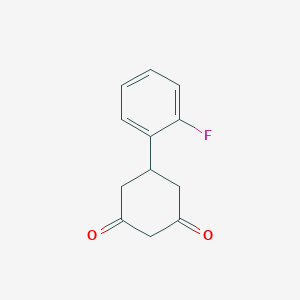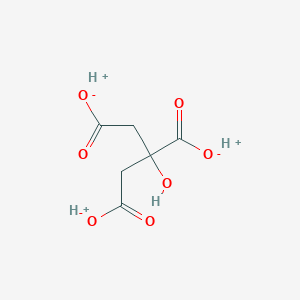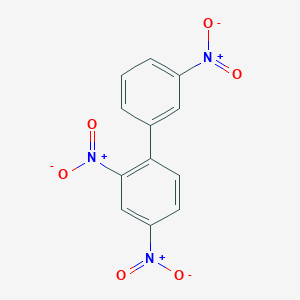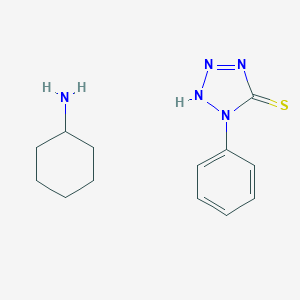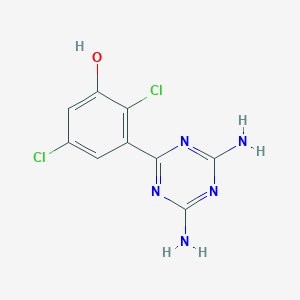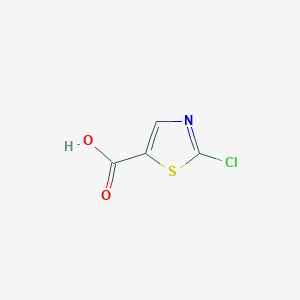
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of applications. In
作用機序
The mechanism of action of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neurological function.
生化学的および生理学的効果
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to alter the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to affect gene expression and protein modification. In addition, it has been shown to have neuroprotective effects, making it a potential therapy for neurological diseases.
実験室実験の利点と制限
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, it also has some limitations. It can be toxic in high doses and may have unwanted side effects. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester. One area of interest is the development of new therapies for neurological diseases, such as Alzheimer's disease. Another area of interest is the study of its effects on gene expression and protein modification, which could lead to new insights into cellular processes. Finally, there is potential for the development of new drugs and therapies based on Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester, which could have a variety of applications in medicine.
合成法
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl chloroformate with 2-methylpropylamine, followed by the addition of thioformaldehyde. This results in the formation of Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester.
科学的研究の応用
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester has a wide range of scientific research applications. It has been found to be useful in the study of various biological processes, including enzyme inhibition, protein modification, and gene expression. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
103122-66-3 |
|---|---|
製品名 |
Carbamic acid, ((2-methylpropoxy)thioxomethyl)-, ethyl ester |
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC名 |
ethyl N-(2-methylpropoxycarbothioyl)carbamate |
InChI |
InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13) |
InChIキー |
XNMRLZYOSGDPRB-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)N=C(OCC(C)C)S |
SMILES |
CCOC(=O)NC(=S)OCC(C)C |
正規SMILES |
CCOC(=O)NC(=S)OCC(C)C |
その他のCAS番号 |
103122-66-3 |
ピクトグラム |
Flammable; Irritant; Health Hazard; Environmental Hazard |
同義語 |
[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



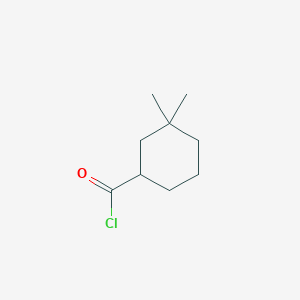
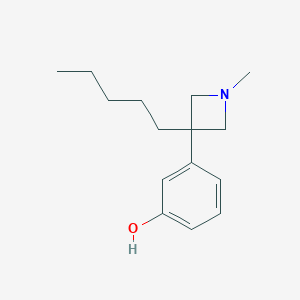
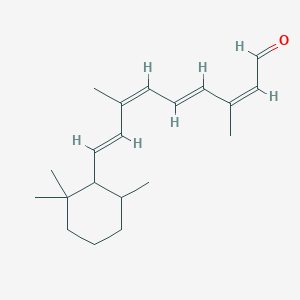
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
